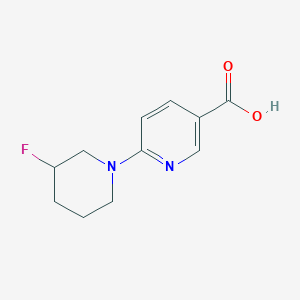

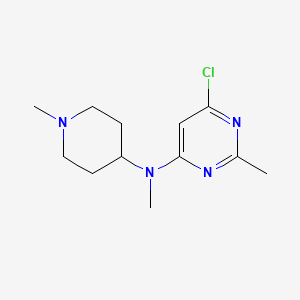

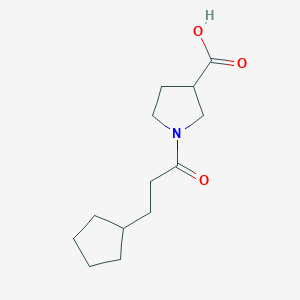

6-(3-Fluoropiperidin-1-yl)nicotinic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, synthetic nicotine has been developed with strategies for the synthesis of nicotine . A biotransformation process has been reported for the conversion of 3-CP to nicotinic acid at a faster rate .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, 6-(3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid has a molecular weight of 250.29 g/mol . Another compound, 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, has a molecular weight of 242.22 g/mol.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, nicotinic acid was synthesized by directly oxidizing 3-methylpyridine (3MP) with nitric acid . Another study focused on the redox and non-redox reactions as well as antioxidant activity of nicotinic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 6-(3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid is a solid . Another compound, 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, has a molecular weight of 242.22 g/mol.Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

6-(3-Fluoropiperidin-1-yl)nicotinic acid: has been explored for its potential use in creating new antibacterial agents. The compound’s structure allows for the synthesis of derivatives that can be tested against various bacterial strains. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have shown antibacterial effects against Staphylococcus aureus .

Drug Synthesis and Design

The piperidine moiety, a core component of this compound, is a common feature in many pharmaceuticals. Its derivatives are used in over twenty classes of drugs, including alkaloids . The compound’s versatility in drug design stems from its ability to undergo various chemical reactions, making it a valuable scaffold for developing new medications.

Biochemical Pathway Studies

In biochemistry, 6-(3-Fluoropiperidin-1-yl)nicotinic acid can be used to study nicotine metabolism pathways in bacteria. Understanding these pathways is crucial for developing strategies for bioremediation of nicotine, a harmful environmental pollutant .

Chemical Synthesis

This compound is also significant in chemical synthesis, where it serves as a building block for creating various piperidine derivatives. These derivatives are essential for synthesizing biologically active molecules, which can be used in drug development and other pharmacological applications .

Materials Science

In materials science, the compound’s derivatives could potentially be used to develop new materials with unique properties. While specific applications in this field are still under exploration, the compound’s structural flexibility suggests potential uses in creating novel polymers or coatings .

Analytical Chemistry

6-(3-Fluoropiperidin-1-yl)nicotinic acid: may be used as a standard or reagent in analytical chemistry to identify or quantify substances within a sample. Its well-defined structure and properties make it suitable for use in various analytical techniques .

Wirkmechanismus

Target of Action

“6-(3-Fluoropiperidin-1-yl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin is known to play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Nicotinic acid is typically well-absorbed in the gastrointestinal tract and is widely distributed in the body .

Result of Action

Nicotinic acid is known to have a wide range of effects, including lowering blood cholesterol levels, improving blood flow, and supporting healthy skin .

Safety and Hazards

Zukünftige Richtungen

The future directions of research involving similar compounds have been discussed. For instance, the discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine . Another study mentioned that 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid has captured the attention of scientists and researchers in recent years.

Eigenschaften

IUPAC Name |

6-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-2-1-5-14(7-9)10-4-3-8(6-13-10)11(15)16/h3-4,6,9H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSJTHDTCYWFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluoropiperidin-1-yl)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)

![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)